molecular formula C15H21BrN2O2 B2670436 2-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421523-31-0

2-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No.: B2670436
CAS No.: 1421523-31-0
M. Wt: 341.249
InChI Key: GEZAVWSFUPKLNS-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a synthetic compound . It belongs to the class of organic compounds known as N-benzylpiperidines .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of similar compounds .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Compounds with structural similarities to 2-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, such as cisapride and metoclopramide, are prokinetic agents affecting gastrointestinal motility through mechanisms involving the enhancement of acetylcholine release in the myenteric plexus of the gut. These agents demonstrate efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis and gastroparesis, highlighting the therapeutic potential of related structures in gastrointestinal disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988); (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Synthetic Methodologies

Research on nucleophilic aromatic substitution reactions involving piperidine and nitro-group-containing benzene derivatives provides foundational knowledge for synthesizing complex aromatic compounds, potentially applicable to the synthesis of this compound and related structures (Pietra & Vitali, 1972).

Applications in Drug Design and Biochemistry

The literature review on Hoechst 33258 and its analogues, which share structural features with benzimidazole compounds, emphasizes their role in binding to the minor groove of DNA. This highlights the potential of structurally similar compounds, like this compound, in the development of novel therapeutics and biochemical tools (Issar & Kakkar, 2013).

Emerging Hallucinogens and Toxicity Studies

Research on N-benzylphenethylamines (NBOMes), a class of potent serotonin 5-HT2A receptor agonist hallucinogens, provides insight into the pharmacology and toxicology of compounds with related structural motifs. This knowledge could inform the safety profile and therapeutic potential of related compounds (Kamińska, Świt, & Malek, 2020).

Properties

IUPAC Name

2-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZAVWSFUPKLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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